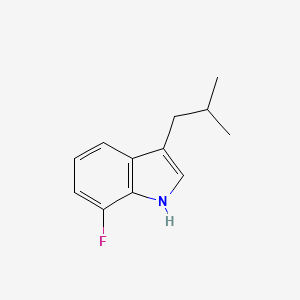

7-Fluoro-3-isobutyl-1H-indole

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

“7-Fluoro-3-isobutyl-1H-indole” is a chemical compound with the molecular formula C12H14FN . It is used as a biochemical reagent and can be used as a biological material or organic compound for life science-related research .

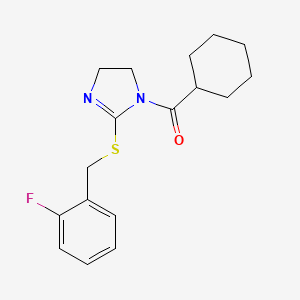

Molecular Structure Analysis

The molecular structure of “this compound” consists of a benzopyrrole core, which is a combination of a benzene ring fused with a pyrrole ring . The molecular weight of this compound is 191.24 .

Physical and Chemical Properties Analysis

The physical and chemical properties of “this compound” are not well documented. The molecular weight is 191.24 , but other properties such as density, boiling point, and melting point are not available .

Applications De Recherche Scientifique

HIV-1 Attachment Inhibition

Indole derivatives have been explored for their potential in interfering with the interaction between the HIV surface protein gp120 and the host cell receptor CD4. Specifically, a study discovered that a 4-fluoro derivative exhibited significantly enhanced potency and oral bioavailability in several animal models, indicating its potential as a novel HIV-1 attachment inhibitor (Tao Wang et al., 2003).

Neuroleptic Activity

Research on 4-aryltetrahydropyrrolo[3,4-b]indoles demonstrated that specific fluoroindole derivatives possess neuroleptic-like activity comparable to chlorpromazine but with a substantially longer duration of action. These findings suggest potential applications in designing drugs for psychiatric disorders (W. M. Welch et al., 1980).

Fluorine-18 Labeling for PET Radiopharmaceuticals

A study reported a simplified one-step method for synthesizing fluorine-18 labeled 7-(6-fluoropyridin-3-yl)-5H-pyrido[4,3-b]indole, a promising PET radiopharmaceutical for imaging paired helical filaments of tau in early clinical trials. This work highlights the role of fluorinated indoles in developing diagnostic tools for neurodegenerative diseases (T. Shoup et al., 2013).

Antivirulence Against Pseudomonas Aeruginosa

7-Fluoroindole was identified as a compound that inhibits biofilm formation and blood hemolysis without affecting the growth of planktonic P. aeruginosa cells. It also reduced the production of quorum-sensing-regulated virulence factors, suggesting its potential as an antivirulence compound for treating persistent bacterial infections (Jin‐Hyung Lee et al., 2012).

Fluorogenic Probes for Biological Imaging

Novel fluorogenic dyes based on 3-indole-Malachite Green have been developed for use with fluorogen-activating proteins (FAPs), creating dark solutions that become highly fluorescent upon binding to FAPs. These probes offer advantages for live cell imaging due to their high fluorescent efficiency and low toxicity (Qingyang Zhang et al., 2017).

Safety and Hazards

Orientations Futures

Indole derivatives have diverse biological activities and have an immeasurable potential to be explored for newer therapeutic possibilities . They are considered “privileged structures” in pharmaceutical chemistry due to their high-affinity binding to many receptors . Therefore, “7-Fluoro-3-isobutyl-1H-indole” could potentially be used in the development of new drugs and therapies.

Mécanisme D'action

Target of Action

The primary targets of 7-Fluoro-3-isobutyl-1H-indole It is known that indole derivatives, which include this compound, bind with high affinity to multiple receptors . These receptors are often involved in a variety of biological activities, including antiviral, anti-inflammatory, anticancer, anti-HIV, antioxidant, antimicrobial, antitubercular, antidiabetic, antimalarial, and anticholinesterase activities .

Mode of Action

The exact mode of action of This compound Indole derivatives are known to interact with their targets, leading to various changes . For instance, some indole derivatives have been reported to show inhibitory activity against certain viruses .

Biochemical Pathways

The biochemical pathways affected by This compound Indole and its derivatives are known to be involved in a variety of biological pathways . For example, indole-3-acetic acid, a derivative of indole, is a plant hormone produced by the degradation of tryptophan in higher plants .

Result of Action

The molecular and cellular effects of This compound Indole derivatives are known to have diverse biological activities . For instance, some indole derivatives have been reported to exhibit antiviral activity .

Analyse Biochimique

Biochemical Properties

Indole derivatives are known to interact with multiple receptors and play significant roles in various biochemical reactions

Cellular Effects

Indole derivatives have been shown to exhibit a range of biological activities, including antiviral, anti-inflammatory, and anticancer effects . These activities suggest that 7-Fluoro-3-isobutyl-1H-indole could potentially influence cell function, signaling pathways, gene expression, and cellular metabolism.

Molecular Mechanism

Indole derivatives are known to bind with high affinity to multiple receptors, which could potentially lead to changes in gene expression and enzyme activity

Metabolic Pathways

Indole is a product of the metabolism of tryptophan, an essential amino acid

Propriétés

IUPAC Name |

7-fluoro-3-(2-methylpropyl)-1H-indole |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H14FN/c1-8(2)6-9-7-14-12-10(9)4-3-5-11(12)13/h3-5,7-8,14H,6H2,1-2H3 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ORIFHVPCFTVENL-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)CC1=CNC2=C1C=CC=C2F |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H14FN |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

191.24 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![N-(8,10-dimethyl-11-oxo-10,11-dihydrodibenzo[b,f][1,4]oxazepin-2-yl)-2-fluorobenzenesulfonamide](/img/structure/B2613280.png)

![6-bromo-3-[(E)-3-(6-bromo-2,3-dihydro-1,4-benzodioxin-7-yl)prop-2-enoyl]-4-phenyl-1H-quinolin-2-one](/img/structure/B2613286.png)

![3-(4-Bromophenyl)-8-((5-chloro-2-methylphenyl)sulfonyl)-1,4,8-triazaspiro[4.5]dec-3-en-2-one](/img/structure/B2613292.png)

![N-[[1-(2-Chloro-4-fluorophenyl)cyclopropyl]methyl]prop-2-enamide](/img/structure/B2613297.png)

![4-chloro-N-{1-[(2,4-dimethyl-1,3-thiazol-5-yl)carbonyl]piperidin-4-yl}benzenesulfonamide](/img/structure/B2613302.png)